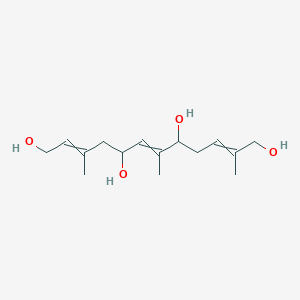
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound falls under the category of sesquiterpenes, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Carbon Skeleton: This step involves the construction of the dodeca-triene backbone through a series of reactions such as aldol condensation, Wittig reaction, or Diels-Alder reaction.
Introduction of Methyl Groups: Methyl groups are introduced at the 2, 6, and 10 positions using methylation reactions, often employing reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A similar sesquiterpene alcohol with antimicrobial and anti-inflammatory properties.
Geranylgeraniol: Another sesquiterpene alcohol with applications in the synthesis of vitamins and other bioactive compounds.
Nerolidol: Known for its use in fragrances and potential therapeutic effects.
Uniqueness
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its specific combination of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
111950-74-4 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17/h4,6,9,14-19H,5,7-8,10H2,1-3H3 |
InChI Key |
HEUSOFUYGCUSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















